molecular formula C8H3Cl2F4N B13691373 N-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13691373
M. Wt: 260.01 g/mol
InChI Key: VDWBTTLQLIBYDW-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound characterized by the presence of chloro, fluoro, and trifluoroacetimidoyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-chloro-6-fluoroaniline with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-chloro-6-fluoroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium.

    Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Boronic acids and palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Chloro-6-fluorobenzaldehyde
  • (2-Chloro-6-fluorophenyl)methanesulfonyl chloride

Uniqueness

N-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H3Cl2F4N

Molecular Weight

260.01 g/mol

IUPAC Name

N-(2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H3Cl2F4N/c9-4-2-1-3-5(11)6(4)15-7(10)8(12,13)14/h1-3H

InChI Key

VDWBTTLQLIBYDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C(C(F)(F)F)Cl)F

Origin of Product

United States

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